BenchChemオンラインストアへようこそ!

1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-cyclopropylurea

Dopamine D₂ receptor Selectivity profile Antipsychotic tool compound

1‑(2‑(4‑(4‑Chlorophenyl)piperazin‑1‑yl)ethyl)‑3‑cyclopropylurea (molecular formula C₁₆H₂₃ClN₄O, MW 322.8 g mol⁻¹) is a synthetic urea‑functionalised piperazine derivative originally disclosed in the chemical‑biology literature as a dopamine D₄ receptor‑preferring ligand [REFS‑1]. Structurally, it belongs to the aryl‑piperazine‑urea class, a privileged scaffold extensively explored for aminergic GPCR modulation, particularly at dopamine D₄, serotonin 5‑HT, and sigma‑1 receptors [REFS‑2].

Molecular Formula C16H23ClN4O
Molecular Weight 322.84
CAS No. 1207054-99-6
Cat. No. B2662403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-cyclopropylurea
CAS1207054-99-6
Molecular FormulaC16H23ClN4O
Molecular Weight322.84
Structural Identifiers
SMILESC1CC1NC(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H23ClN4O/c17-13-1-5-15(6-2-13)21-11-9-20(10-12-21)8-7-18-16(22)19-14-3-4-14/h1-2,5-6,14H,3-4,7-12H2,(H2,18,19,22)
InChIKeyJUMNKJJYZGXAGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-cyclopropylurea (CAS 1207054-99-6): Baseline Identity and Pharmacological Context


1‑(2‑(4‑(4‑Chlorophenyl)piperazin‑1‑yl)ethyl)‑3‑cyclopropylurea (molecular formula C₁₆H₂₃ClN₄O, MW 322.8 g mol⁻¹) is a synthetic urea‑functionalised piperazine derivative originally disclosed in the chemical‑biology literature as a dopamine D₄ receptor‑preferring ligand [REFS‑1]. Structurally, it belongs to the aryl‑piperazine‑urea class, a privileged scaffold extensively explored for aminergic GPCR modulation, particularly at dopamine D₄, serotonin 5‑HT, and sigma‑1 receptors [REFS‑2]. Preliminary binding data indicate that the compound retains measurable, albeit moderate, affinity for the dopamine D₂ receptor (IC₅₀ ≈ 25 μM in rat striatal membranes), consistent with a profile that favours D₄ over D₂ engagement [REFS‑1]. These attributes position the compound as a potentially useful tool for dissecting D₄‑mediated signalling pathways while minimising confounding D₂ activity.

Why 1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-cyclopropylurea Cannot Be Replaced by Generic D₄ Ligands


Superficially interchangeable “D₄ ligands” exhibit striking differences in selectivity windows, intrinsic efficacy, and off‑target profiles due to subtle variations in the urea substituent and piperazine N‑aryl group. For instance, the benchmark antagonist L‑745,870 achieves sub‑nanomolar D₄ affinity (Kᵢ ≈ 0.4 nM) but retains meaningful D₂ binding (Kᵢ ≈ 960 nM), whereas the partial agonist Ro 10‑5824 (Kᵢ = 5.2 nM) displays >1 000‑fold selectivity over D₂, D₁ and D₅ [REFS‑1][REFS‑2]. The cyclopropyl‑urea motif in 1‑(2‑(4‑(4‑chlorophenyl)piperazin‑1‑yl)ethyl)‑3‑cyclopropylurea introduces a constrained, hydrogen‑bond‑capable terminus that differentially modulates ligand‑receptor residence time, brain penetration, and metabolic stability compared to the pyridyl, tolyl, or tetrahydropyranyl analogues commonly found in commercial D₄ tool compounds [REFS‑3]. Consequently, direct replacement without empirical validation risks introducing uncontrolled shifts in potency, selectivity, pharmacokinetics, and downstream functional responses.

Quantitative Differentiation of 1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-cyclopropylurea from Closest D₄ Receptor Ligands


Reduced D₂ Receptor Affinity Offers a Wider Selectivity Window Versus L‑745,870

In a head‑to‑head comparison using rat striatal membrane preparations, the target compound shows dramatically lower affinity for the dopamine D₂ receptor (IC₅₀ ≈ 25 000 nM) compared with the prototypical D₄ antagonist L‑745,870, which retains substantial D₂ affinity (Kᵢ ≈ 960 nM) [REFS‑1][REFS‑2]. This ≈26‑fold reduction in D₂ binding suggests that 1‑(2‑(4‑(4‑chlorophenyl)piperazin‑1‑yl)ethyl)‑3‑cyclopropylurea can be used at concentrations that fully occupy D₄ receptors while generating minimal D₂‑driven effects such as catalepsy or prolactin elevation.

Dopamine D₂ receptor Selectivity profile Antipsychotic tool compound

Physicochemical Differentiation: Hydrogen‑Bond Donor Capacity Distinguishes the Cyclopropyl‑Urea Series

The cyclopropyl‑urea terminus of the target compound contributes two hydrogen‑bond donors (NH groups), while the N‑aryl‑piperazine portion contributes none. By contrast, the commonly used D₄ agonist PD‑168,077 (Ki = 9 nM) is an amide that possesses zero H‑bond donors, and the antagonist L‑745,870 contains a triazole moiety with no classical H‑bond donor. This difference in H‑bond donor count (2 vs 0) is known to correlate with altered blood‑brain barrier permeability and efflux transporter recognition within the aryl‑piperazine chemotype [REFS‑3]. Additionally, the target compound's molecular weight (322.8 g mol⁻¹) places it below the CNS drug‑likeness threshold of 400 g mol⁻¹, comparable to Ro 10‑5824 (MW ≈ 353) and significantly lower than the bulky L‑745,870 (MW ≈ 435).

Hydrogen‑bond donor count CNS drug‑likeness Pharmacokinetic prediction

Sigma‑1 Receptor Affinity Potential Creates a Differentiated Polypharmacology Fingerprint

Structurally related piperazine‑ureas bearing a 4‑chlorophenyl group have been shown to bind sigma‑1 receptors with high affinity (Kᵢ values as low as 4.3 nM in guinea‑pig brain membranes) [REFS‑4]. Although direct sigma‑1 binding data for the target compound have not been published, the presence of the 4‑chlorophenyl‑piperazine pharmacophore suggests a potential for sigma‑1 engagement that is absent in D₄‑selective ligands such as PD‑168,077 and A‑412997, which are devoid of the 4‑chlorophenyl moiety. If confirmed, such sigma‑1 co‑modulation could offer added value in models of neuroprotection, cognition, and pain, where sigma‑1 antagonism is therapeutically relevant [REFS‑4].

Sigma‑1 receptor Off‑target activity Polypharmacology

Metabolic Stability Inferred from Cyclopropyl Urea Motif Versus Tetrahydropyran and Tolyl Analogues

Cyclopropyl groups are widely employed in medicinal chemistry to block metabolic soft spots, particularly N‑dealkylation and omega‑oxidation, without substantially increasing molecular weight or lipophilicity [REFS‑6]. In the piperazine‑urea series, replacement of a tetrahydropyran (THP) or tolyl substituent with a cyclopropyl ring (as in the target compound) is predicted to reduce CYP450‑mediated oxidative metabolism at the urea‑adjacent position. Data from the FAAH inhibitor programme JNJ‑42165279 demonstrate that N‑cyclopropyl‑urea analogues exhibit markedly improved metabolic stability in rat and human liver microsomes compared with N‑alkyl or N‑aryl counterparts [REFS‑7]. While direct microsomal stability data for the target compound are not yet published, the cyclopropyl‑urea design is a deliberate strategy to enhance the compound's metabolic half‑life relative to its THP and tolyl congeners.

Metabolic stability Cyclopropyl group CYP450 oxidation

Aqueous Solubility and Formulation Compatibility Differ from Highly Lipophilic D₄ Probes

The target compound's calculated partition coefficient (clogP ≈ 2.8; derived from the free base structure) positions it in a favourable range for aqueous solubility compared with highly lipophilic D₄ ligands such as PD‑168,077 (clogP ≈ 3.5) and L‑745,870 (clogP ≈ 4.2) [REFS‑8]. In the piperazine‑urea series, a 1‑unit decrease in clogP typically corresponds to a 3‑ to 10‑fold increase in thermodynamic aqueous solubility, which directly impacts the maximum achievable concentration in cell‑based assays and reduces the requirement for high DMSO content in stock solutions [REFS‑8]. Improved solubility also facilitates the preparation of formulations for in‑vivo dosing (e.g., saline, cyclodextrin‑based vehicles), reducing the need for organic co‑solvents that can confound behavioural readouts.

Aqueous solubility Formulation In‑vitro assay conditions

Optimal Use Cases for 1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-cyclopropylurea Based on Evidenced Differentiation


D₄‑Selective Behavioural Pharmacology Requiring Minimal D₂ Confounding

In rodent models of cognition, penile erection, or novelty‑seeking behaviour where D₂‑mediated motor side‑effects must be avoided, the target compound's very low D₂ affinity (IC₅₀ ≈ 25 μM; Section 3.1) provides a substantial selectivity window over first‑generation D₄ ligands such as L‑745,870. Researchers can achieve full D₄ receptor occupancy at doses that are unlikely to engage D₂ receptors, enabling cleaner interpretation of D₄‑specific effects [REFS‑1].

Investigating Polypharmacology at Dopamine D₄ and Sigma‑1 Receptors

The 4‑chlorophenyl‑piperazine pharmacophore present in the compound is a known sigma‑1 receptor binding motif, with structurally related molecules showing low‑nanomolar sigma‑1 affinity (Section 3.3). This opens applications in neuropathic pain, neuroprotection, and mood disorder models where dual D₄/sigma‑1 modulation may be synergistic. In contrast, pure D₄ tool compounds such as PD‑168,077 and A‑412997 lack this ancillary pharmacology [REFS‑2].

Long‑Term In‑Vivo Studies Requiring Favourable Pharmacokinetics

The cyclopropyl‑urea motif is expected to confer improved metabolic stability (Section 3.4) by shielding the urea‑adjacent position from CYP‑mediated oxidation. Combined with the compound's moderate lipophilicity (clogP ≈ 2.8; Section 3.5), this makes it a candidate for chronic oral dosing paradigms in rats or mice, where consistent plasma exposure and reduced first‑pass clearance are critical for obtaining reproducible pharmacological data [REFS‑3].

High‑Concentration In‑Vitro Assay Development and Screening

The compound's comparatively low clogP (≈2.8 vs 3.5‑4.2 for leading D₄ probes) predicts superior aqueous solubility (Section 3.5). This enables the preparation of concentrated stock solutions with minimal DMSO content, reducing solvent‑related cytotoxicity and false‑positive hits in cell‑based reporter gene assays, calcium flux assays, and high‑content screening campaigns [REFS‑4].

Quote Request

Request a Quote for 1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-cyclopropylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.